molecular formula C13H10FNO2 B1406594 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde CAS No. 1623144-43-3

5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde

Cat. No. B1406594
CAS RN: 1623144-43-3
M. Wt: 231.22 g/mol
InChI Key: GWZLLIKALYNQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde is a chemical compound with the molecular formula C13H10FNO2 . It is a unique chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde consists of a picolinaldehyde group attached to a 2-fluoro-5-methoxyphenyl group . The molecular weight of this compound is 231.2224 .

Scientific Research Applications

Synthesis of Novel Fluoropicolinate Herbicides

  • Researchers have developed a method to synthesize 4-amino-5-fluoropicolinates, a type of fluoropicolinate herbicide, through cascade cyclization of fluoroalkyl alkynylimines. This method allows for the incorporation of various alkyl or aryl substituents, previously challenging to achieve through traditional cross-coupling chemistry. These derivatives, including picolinaldehyde forms, show promise as potential herbicides (Johnson et al., 2015).

Antimicrobial Activity of Novel Schiff Bases

  • New Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes show significant in vitro antimicrobial activity. Certain derivatives exhibit excellent activity compared to others, suggesting potential applications in developing antimicrobial agents (Puthran et al., 2019).

Ruthenium(II)-Catalyzed Synthesis of Quinazoline and Fused Isoindolinone

  • The use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group facilitates the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method efficiently yields products that can be converted into useful quinazoline and fused isoindolinone scaffolds, showing potential in synthesizing a variety of complex molecules (Wu et al., 2021).

Facile Synthesis and Biological Activities of Triazolone

  • The study focuses on the synthesis, crystal structure analysis, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one. The compound shows moderate enzyme inhibition potential, hinting at its potential application in controlling diseases like Alzheimer's and diabetes. The findings can guide future drug design and development, with an emphasis on understanding drug binding and action mechanisms (Saleem et al., 2018).

Efficient Protein-Protein Couplings Mediated by Small Molecules

  • A study highlights the efficiency of 5-fluoro-4(phenylsulfonyl)-picolinaldehyde (FPPA) in mediating protein-protein couplings under mild conditions. This method maintains the three-dimensional structures of proteins and offers a nearly traceless and intact structural fold, making it highly suitable for segmentally isotopic labeling of multi-domain proteins. The process has negligible structural perturbations on target proteins, indicating its potential in protein research and drug development (Su et al., 2022).

Fluoro-Substituted Conjugated Polyindole as Charge Storage Material

  • The development of high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material is a significant advancement. The electrochemical properties of 5-PFIn, such as high specific capacitance and good cycling stability, make it superior to other polymers. These attributes suggest its potential as a desirable material for supercapacitor applications, showcasing the versatility of fluoro-substituted polymers in the field of energy storage (Wang et al., 2019).

properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-11-4-5-13(14)12(6-11)9-2-3-10(8-16)15-7-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZLLIKALYNQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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